(1R)-1-((1S,3AR,7aR)-4-((tert-butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)ethan-1-ol
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Nomenclature Conventions for Polycyclic Terpenoid Derivatives
The IUPAC name of the compound reflects its polycyclic terpenoid backbone, functional groups, and stereochemistry. The parent structure is derived from octahydro-1H-indene , a bicyclic system classified under the von Baeyer nomenclature for polycycloalkanes. The prefix octahydro- denotes full saturation of the indene ring system, while the 7a-methyl substituent indicates a methyl group at position 7a of the fused bicyclic framework.
Structural Breakdown:
- Bicyclic Core : The indene system (C₉H₁₀) is hydrogenated to form octahydro-1H-indene (C₉H₁₆), a bicyclo[4.3.0]nonane derivative. The numbering follows IUPAC rules for fused bicyclic systems, prioritizing the bridgehead carbons (C1 and C7a).
- Substituents :
Table 1: IUPAC Name Component Analysis
The systematic name adheres to IUPAC’s hierarchical rules, where the longest carbon chain, functional groups, and substituents are prioritized in sequence.
Stereochemical Configuration Analysis Using Cahn-Ingold-Prelog Priorities
The compound contains four stereocenters:
- C1 of the ethanol side chain (R configuration).
- C1 , C3a , and C7a of the octahydro-1H-indene core (S, R, and R configurations, respectively).
Cahn-Ingold-Prelog (CIP) Priority Assignment:
Ethanol Side Chain (C1) :
- Substituents: Hydroxyl (-OH) > ethyl group (-CH₂CH₃) > indene core > hydrogen.
- The R configuration arises from the clockwise arrangement of -OH (priority 1), -CH₂CH₃ (priority 2), and the indene system (priority 3).
Indene Core (C1, C3a, C7a) :
- C1 : Substituents: Ethanol side chain > bridgehead C7a > C2 > C9a. The S configuration results from counterclockwise prioritization.
- C3a : Substituents: C4 (TBDMS-O-) > C3 > C2 > C7a. The R configuration is assigned due to the descending priority order.
- C7a : Substituents: Methyl group > C1 > C7 > C8. The R configuration reflects the spatial arrangement of these groups.
Table 2: Stereochemical Assignments
| Stereocenter | Substituents (Priority Order) | Configuration | CIP Rule Application |
|---|---|---|---|
| C1 (Ethanol) | -OH > -CH₂CH₃ > Indene > H | R | Clockwise descending priorities |
| C1 (Indene) | -CH₂CH₂OH > C7a > C2 > C9a | S | Counterclockwise priorities |
| C3a | -OTBDMS > C3 > C2 > C7a | R | Descending atomic number order |
| C7a | -CH₃ > C1 > C7 > C8 | R | Highest priority to methyl group |
The stereochemical descriptors are critical for distinguishing this compound from its diastereomers, particularly in synthetic terpenoid chemistry.
Comparative Analysis of Alternative Naming Systems in Chemical Databases
Chemical databases employ varying nomenclature strategies for complex terpenoid derivatives:
Table 3: Database Nomenclature Comparison
| Database | Name Style | Key Features | Limitations |
|---|---|---|---|
| CAS | Semi-systematic with registry number | Prioritizes functional groups and parent chain | Omits stereochemical details |
| PubChem | IUPAC-based with common names | Includes stereodescriptors and substituents | Inconsistent terpenoid parent |
| SciFinder | Hybrid (IUPAC + trivial names) | Uses octahydroindene as parent | Abbreviates silyl groups |
- CAS Registry : The compound may be listed under a name like 1H-Inden-1-ol, 4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-octahydro-, (1R,1S,3aR,7aR), emphasizing functional groups but truncating the bicyclic system’s description.
- PubChem : Retains full IUPAC stereodescriptors but may classify the compound under terpenoid alcohols, potentially obscuring the silyl-protected oxy group.
- SciFinder : Often uses shorthand for bulky substituents (e.g., TBDMSO- instead of (tert-butyldimethylsilyl)oxy), sacrificing precision for brevity.
These discrepancies highlight the tension between systematic rigor and practical usability in chemical informatics.
Properties
Molecular Formula |
C18H36O2Si |
|---|---|
Molecular Weight |
312.6 g/mol |
IUPAC Name |
(1R)-1-[(1S,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol |
InChI |
InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14-,15+,16?,18-/m1/s1 |
InChI Key |
QDFQHDWFYMRCJG-WMMRIRDVSA-N |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |
Canonical SMILES |
CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |
Origin of Product |
United States |
Biological Activity
The compound (1R)-1-((1S,3AR,7aR)-4-((tert-butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)ethan-1-ol is a complex organic molecule with potential implications in medicinal chemistry, particularly in the synthesis of vitamin D analogs. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility. The molecular formula is C23H42O2Si, with a molecular weight of approximately 398.66 g/mol. The presence of the TBDMS group allows for increased lipophilicity, which can influence the compound's biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways related to vitamin D metabolism. Analogous compounds have shown to modulate the activity of vitamin D receptors (VDR), influencing calcium homeostasis and immune responses.
2. Pharmacological Effects
Research indicates that derivatives of this compound may exhibit several pharmacological effects:
- Antiproliferative Activity : Some studies suggest that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : There is evidence that vitamin D analogs can downregulate pro-inflammatory cytokines, providing therapeutic benefits in inflammatory diseases.
3. Case Studies
Several studies have investigated the biological activity of similar compounds:
4. In Vitro and In Vivo Studies
In vitro studies have demonstrated that the compound can effectively bind to VDR, leading to transcriptional activation of target genes involved in calcium metabolism. In vivo studies using animal models have illustrated its potential to improve bone density and reduce tumor growth rates when administered at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Stereochemical Variations
Table 1: Key Structural and Physical Properties of Analogues
Key Observations:
Silyl Ether Variations :
- The TBS group in the target compound is replaced with a dimethyl(2-methyl-2-propanyl)silyl group in the analogue from , altering steric bulk and lipophilicity .
- Removal of the silyl group (e.g., ) increases polarity, enhancing aqueous solubility but reducing stability in acidic conditions .
Stereochemical Impact :
- The (1S)-configured analogue () shares the same molecular formula as the target but differs in stereochemistry, which could affect receptor binding or enzymatic interactions .
Key Findings:
- Catalytic Methods : Copper(II) chloride is utilized in synthesizing indole-containing analogues (), highlighting divergent strategies compared to the target’s acid-mediated synthesis .
Preparation Methods
Starting Materials and General Synthetic Strategy
- The synthesis generally starts from octahydroindenone or related ketone derivatives , which are stereoselectively reduced or functionalized.
- Introduction of the TBS protecting group is carried out on the hydroxyl group formed during or after the reduction step.
- The chiral centers are controlled by using stereoselective reagents or chiral catalysts.
Protection of Hydroxyl Group with tert-Butyldimethylsilyl Chloride
- The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine .
- This step is crucial to prevent unwanted reactions on the alcohol during subsequent synthetic transformations.
- Typical reaction conditions involve stirring the substrate with TBSCl and base in anhydrous solvents like dichloromethane at room temperature.
Stereoselective Reduction and Functionalization
- The ketone precursor undergoes stereoselective reduction to the corresponding alcohol using reagents such as NaBH4 or chiral reducing agents.
- In some protocols, allylic alcohol intermediates are obtained and further transformed via sigmatropic rearrangements or oxidation reactions.
- For example, the use of sodium hydride (NaH) in ethanol at elevated temperature (70 °C) with ethyl 2-(diethoxyphosphoryl)acetate can generate intermediates that lead to the desired stereochemistry.
Purification and Isolation
- After the reaction, the mixture is typically extracted with organic solvents (e.g., ethyl acetate or dichloromethane).
- Drying agents like sodium sulfate (Na2SO4) are used to remove water.
- Purification is achieved by column chromatography on silica gel using low polarity eluents (e.g., 1% ethyl acetate in hexane) to isolate the pure TBS-protected alcohol.
Detailed Research Findings and Experimental Data
Representative Experimental Procedure (Adapted from Literature)
Chemical and Physical Properties (Predicted and Experimental)
Structural Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol |
| Standard InChI | InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16-,18+/m0/s1 |
| SMILES | CC(C1CCC2C1(CCCC2OSi(C)C(C)(C)C)C)O |
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting Material | Octahydroindenone or related ketone derivatives |
| Key Reagents | Sodium hydride (NaH), ethyl 2-(diethoxyphosphoryl)acetate, tert-butyldimethylsilyl chloride (TBSCl) |
| Reaction Conditions | Heating at 70 °C for ester formation; room temperature for TBS protection |
| Stereoselectivity | Controlled via chiral centers in starting material and reaction conditions |
| Purification | Silica gel chromatography with low polarity eluents |
| Yield | High yields reported (~94% for key ester intermediate step) |
| Applications | Intermediate in synthesis of vitamin D analogs and other biologically active compounds |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
